![molecular formula C21H18N2O4S B2467807 3,4,5-トリメトキシ-N-[(2Z)-2H,3H-ナフト[2,1-d][1,3]チアゾール-2-イリデン]ベンゾアミド CAS No. 325978-10-7](/img/structure/B2467807.png)

3,4,5-トリメトキシ-N-[(2Z)-2H,3H-ナフト[2,1-d][1,3]チアゾール-2-イリデン]ベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

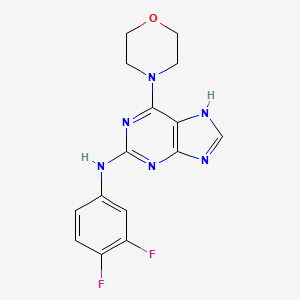

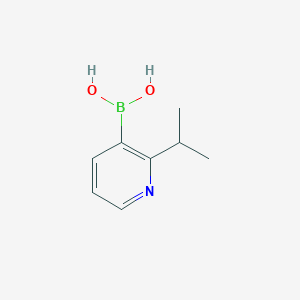

“N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide” is a chemical compound with the linear formula C17H16N2O4S . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide”, has been a topic of interest in synthetic and medicinal chemistry . A common method involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .

Molecular Structure Analysis

The molecular structure of “N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide” consists of a benzothiazole ring attached to a trimethoxybenzamide group . The benzothiazole ring contains sulfur and nitrogen at positions 1 and 3, respectively .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and depend on the substituents present on the benzothiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .

作用機序

Target of Action

The compound, also known as “CBMicro_025705” or “Oprea1_159380” or “ZINC03231122” or “N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide” or “Oprea1_327664”, contains a 3,4,5-trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety . Compound 374, which contains the TMP group, inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania , Malaria , and Trypanosoma , indicating their potential as anti-parasitic agents .

Pharmacokinetics

The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs . These drugs often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Action Environment

The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs . These drugs often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics . Therefore, it is reasonable to assume that environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability.

実験室実験の利点と制限

One advantage of using N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide has also been found to have anti-inflammatory and antioxidant effects, which may have therapeutic potential in various diseases. However, one limitation of using N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy. Additionally, the mechanism of action of N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide is not fully understood, which may hinder its development as a therapeutic agent.

将来の方向性

There are several future directions for research on N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide. Another area of research is the investigation of the mechanism of action of N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide, which may provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide in animal models and clinical trials. Finally, the potential application of N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide in combination with other drugs or therapies should be explored.

合成法

N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzo[g][1,3]benzothiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide in high yield and purity.

科学的研究の応用

抗がん活性

この化合物は、抗がん活性に関連付けられています。 一連の新しい3,4,5-トリメトキシシンナムアミド-テザー1,2,3-トリアゾール誘導体が調製され、MCF-7およびA549細胞株に対するin vitro抗がん活性についてスクリーニングされました .

抗腫瘍剤

この化合物は、抗腫瘍剤としての可能性を秘めています。 3'、4'、5'-トリメトキシフラボノイドは、異なる鎖アルカンで結合されたベンゾイミダゾールを有しており、設計および合成されています。 これらの化合物は、抗腫瘍剤として潜在的な活性を示しました .

抗菌剤

この化合物は、抗菌活性に関連付けられています。 一連のN'-(1,3-ベンゾチアゾール-2-イル)-アリールアミド誘導体が合成され、黄色ブドウ球菌に対して有望な活性を示しました .

抗結核化合物

この化合物が含まれるベンゾチアゾールベースの化合物は、抗結核活性に関連付けられています .

マイクロ/ナノロボティクス

化合物「CBMicro_025705」は、マイクロ/ナノロボティクスの分野における潜在的な用途を示唆しています。 抗菌マイクロ/ナノモーターの最近の進歩を簡単にまとめ、その合成方法、推進機構、および汎用的な抗菌用途に焦点を当てています .

オペレーションズリサーチ

化合物「Oprea1_159380」は、オペレーションズリサーチの分野における潜在的な用途を示唆しています。 オペレーションズリサーチは、数学的および統計的モデルを適用して複雑な問題を解決し、意思決定プロセスを支援する学際的な分野です .

酸化亜鉛ナノ粒子

化合物「ZINC03231122」は、酸化亜鉛ナノ粒子の分野における潜在的な用途を示唆しています。 ZnOナノ粒子は、生体適合性、低毒性、持続可能性、および費用対効果の高い特性により、広く使用されるようになりました .

ナノ構造材料

化合物「ZINC03231122」は、ナノ構造材料の分野における潜在的な用途も示唆しています。 ZnOナノ構造材料は、ゴム産業、製薬産業、化粧品、繊維産業、オプトエレクトロニクス、農業など、さまざまな分野で潜在的な用途があります .

Safety and Hazards

特性

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-25-16-10-13(11-17(26-2)18(16)27-3)20(24)23-21-22-15-9-8-12-6-4-5-7-14(12)19(15)28-21/h4-11H,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJMDHTWGXWSKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2467725.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~3~-bis(3-morpholinopropyl)malonamide](/img/structure/B2467729.png)

![[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2467734.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2467738.png)

![Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2467741.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2467743.png)

![N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2467744.png)